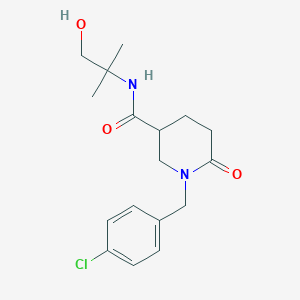![molecular formula C20H23N3O3 B6030684 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of nitrophenols. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Furthermore, this compound has also been studied for its potential use as an antibacterial and antifungal agent.
Wirkmechanismus
The mechanism of action of 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce a significant decrease in cell viability and an increase in apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in lab experiments is its high potency and selectivity towards cancer cells. This compound has also shown low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol. One of the directions is to further investigate its mechanism of action and identify the specific targets that are involved in its anticancer activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, this compound can be modified to enhance its solubility and bioavailability, which can improve its efficacy as a cancer therapy. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
In conclusion, this compound is a promising compound that has shown potential applications in various fields, particularly in cancer therapy. Its high potency and selectivity towards cancer cells make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol involves the reaction of 2-nitrophenol with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxaldehyde in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Eigenschaften
IUPAC Name |
2-nitro-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20-9-8-18(15-19(20)23(25)26)16-22-13-11-21(12-14-22)10-4-7-17-5-2-1-3-6-17/h1-9,15,24H,10-14,16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFHJXDHLGBIBD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)

![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![5-ethoxy-2-[1-(pentylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B6030622.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6030627.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B6030672.png)
![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6030688.png)